![molecular formula C14H17NO3 B3145116 2-(1-Benzoylpiperidin-4-yl)acetic acid CAS No. 56772-11-3](/img/structure/B3145116.png)
2-(1-Benzoylpiperidin-4-yl)acetic acid
Overview
Description
“2-(1-Benzoylpiperidin-4-yl)acetic acid” is a chemical compound with the molecular weight of 247.29 . It is a white to yellow solid . The IUPAC name for this compound is (1-benzoyl-4-piperidinyl)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H17NO3/c16-13(17)10-11-6-8-15(9-7-11)14(18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 247.29 . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
Chemical Compound Research and Applications
Chemical Toxicity and Environmental Impact
Research on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) has advanced significantly, providing insights into the toxicity, mutagenicity, and environmental impact of widely used herbicides. Studies focus on understanding the effects on non-target species, including aquatic organisms, and emphasize the importance of assessing exposure risks in humans and other vertebrates (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).
Advanced Oxidation Processes (AOPs)
The degradation of pharmaceutical compounds, such as acetaminophen, through AOPs highlights the significance of understanding chemical breakdown pathways and by-products. This research is crucial for developing treatments to remove harmful compounds from water, thus preventing environmental and health risks (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).
Herbicide Damage in Agriculture
Investigations into the effects of herbicides, like 2,4-D, on crop plants such as wheat, demonstrate the importance of understanding the delicate balance between weed control and potential harm to crops. This research underscores the need for sustainable agricultural practices that minimize negative impacts on crop yield and ecosystem health (Sanjay Kumar, A. Singh, 2010).
Safety and Hazards
properties
IUPAC Name |
2-(1-benzoylpiperidin-4-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17)10-11-6-8-15(9-7-11)14(18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHGWYZKPOTYOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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